3-Isopropoxy-1,2-propanediol
CAS No.: 17226-43-6
Cat. No.: VC21076929
Molecular Formula: C6H14O3
Molecular Weight: 134.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17226-43-6 |
|---|---|
| Molecular Formula | C6H14O3 |
| Molecular Weight | 134.17 g/mol |
| IUPAC Name | 2-propan-2-yloxypropane-1,3-diol |
| Standard InChI | InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | TZVGNDWIPYNINU-UHFFFAOYSA-N |
| SMILES | CC(C)OCC(CO)O |
| Canonical SMILES | CC(C)OC(CO)CO |
Introduction
Physical and Chemical Properties
3-Isopropoxy-1,2-propanediol possesses specific physical and chemical properties that define its behavior in various chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 17226-43-6 |
| Molecular Formula | C6H14O3 |
| Molecular Weight | 134.17 g/mol |
| IUPAC Name | 2-propan-2-yloxypropane-1,3-diol |
| Standard InChI | InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |
| Standard InChIKey | TZVGNDWIPYNINU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(CO)CO |
| PubChem Compound ID | 87008 |
The structure features two hydroxyl groups and one isopropoxy group, contributing to its solubility properties and reactivity patterns. The presence of these functional groups makes the compound capable of participating in various chemical transformations, including oxidation, esterification, and dehydration reactions.
Synthesis Methods
Several synthetic routes have been developed for the production of 3-Isopropoxy-1,2-propanediol, with the most documented method involving ring opening of glycidyl isopropyl ether.
Ring Opening of Glycidyl Isopropyl Ether
The primary synthetic approach for obtaining 3-Isopropoxy-1,2-propanediol involves the ring opening of glycidyl isopropyl ether as described in scientific literature . This reaction typically proceeds through nucleophilic attack on the epoxide ring, resulting in regioselective opening to form the desired propanediol derivative.
As documented in a DTU Research Database publication: "3-Isopropoxy-1,2-propanediol: Prepared by ring opening of glycidyl isopropyl ether as described in literature."
Enzymatic Production Methods
Research has also explored enzymatic approaches to produce functionalized propanediols. Patent information indicates that certain yeast strains can hydrolyze isopropyl glycidyl ether to produce 3-isopropoxy-1,2-propanediol . This represents a potentially more environmentally friendly approach to synthesizing the compound.
Table 2: Comparison of Synthesis Methods for 3-Isopropoxy-1,2-propanediol
| Synthesis Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Ring Opening | Glycidyl isopropyl ether, Nucleophile | Moderate temperature, Appropriate solvent | High yield, Controlled regioselectivity | May require purification steps |
| Enzymatic Hydrolysis | Isopropyl glycidyl ether, Specific yeast strains | Mild conditions, Aqueous medium | Environmentally friendly, High selectivity | Potentially lower yields, Enzyme specificity requirements |
Chemical Reactions and Behavior
The chemical behavior of 3-Isopropoxy-1,2-propanediol is characterized by reactions typical of compounds containing hydroxyl and ether functional groups.
Deoxydehydration (DODH) Reaction
One of the most significant reactions of 3-Isopropoxy-1,2-propanediol is the deoxydehydration (DODH) reaction, which results in the formation of 3-isopropoxy-1-propene. This reaction has been extensively studied using vanadium-based catalysts, particularly ammonium metavanadate (NH4VO3) .
Applications and Uses
3-Isopropoxy-1,2-propanediol has various potential applications across different industries, though specific commercial applications are still emerging.
Research Applications
In research settings, 3-Isopropoxy-1,2-propanediol serves several important functions:
-
Model compound for studying deoxydehydration reactions and catalytic systems
-
Intermediate in organic synthesis for more complex molecules
-
Substrate for investigating selective catalytic transformations
-
Research tool in sustainable chemistry for oxygen removal from biomass-derived compounds
Structural Relationships and Comparisons
Understanding 3-Isopropoxy-1,2-propanediol within the context of related compounds provides valuable insights into its properties and behavior.
Comparison with Other Propanediols
Table 3: Comparison of 3-Isopropoxy-1,2-propanediol with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Notable Properties |
|---|---|---|---|---|
| 3-Isopropoxy-1,2-propanediol | C6H14O3 | 134.17 g/mol | Isopropoxy at C-3, hydroxyls at C-1 and C-2 | Undergoes DODH to form 3-isopropoxy-1-propene |
| 1,2-Propanediol | C3H8O2 | 76.09 g/mol | No ether group, simpler structure | Widely used as antifreeze, in cosmetics and food products |
| 1,3-Propanediol | C3H8O2 | 76.09 g/mol | Terminal hydroxyl groups at C-1 and C-3 | Used in polyester production, particularly PTT |
| 3-Methoxy-1,2-propanediol | C4H10O3 | 106.12 g/mol | Methoxy group instead of isopropoxy | Different solubility profile and reactivity |
The presence of the isopropoxy group in 3-Isopropoxy-1,2-propanediol significantly affects its physical properties and chemical behavior compared to simple propanediols. This substitution generally increases hydrophobicity while maintaining the reactivity of the hydroxyl groups .
Relationship to Glycerol Derivatives
3-Isopropoxy-1,2-propanediol can be considered a modified glycerol derivative, where one hydroxyl group has been replaced by an isopropoxy group. This structural modification alters the compound's hydrophilic-lipophilic balance, potentially making it valuable in applications requiring specific solubility characteristics or interfacial properties.
Research has shown interesting differences in reactivity between glycerol and 3-isopropoxy-1,2-propanediol. For instance, while glycerol itself is unreactive in certain DODH reactions, 3-isopropoxy-1,2-propanediol successfully undergoes this transformation . This suggests that the isopropoxy substitution significantly influences the electronic and steric properties of the molecule.
Biological and Environmental Aspects
Environmental Considerations
Proper handling, storage, and disposal procedures should be followed, as with any chemical compound, to minimize environmental impact.
Current Research and Future Perspectives
Advances in Catalytic Transformations
Recent research has focused on the catalytic transformations of 3-Isopropoxy-1,2-propanediol, particularly in the context of deoxydehydration reactions. The work at the Technical University of Denmark has demonstrated the effectiveness of vanadium catalysts in promoting DODH reactions of this compound .
Future research directions may include:
-
Development of more efficient catalysts with higher selectivity
-
Exploration of milder reaction conditions to improve energy efficiency
-
Investigation of continuous flow processes for more sustainable manufacturing
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume